8-氟腺苷

描述

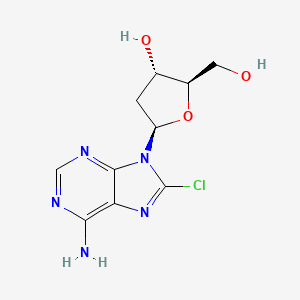

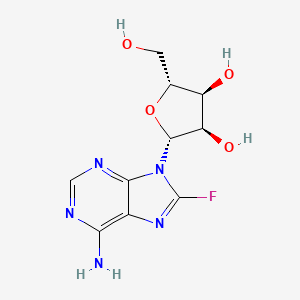

8-Fluoroadenosine (8-F-Ado) is a synthetic nucleoside analogue of adenosine, an endogenous purine nucleoside found in all living organisms. 8-F-Ado is a versatile compound with a wide range of applications in biochemical and physiological research, including its use as an imaging agent for positron emission tomography (PET) and as a therapeutic agent for the treatment of cancer. 8-F-Ado has also been used as a probe for studying the enzymatic activities of adenosine-metabolizing enzymes, as a tool for studying the role of adenosine in signal transduction pathways, and as an inhibitor of adenosine-metabolizing enzymes.

科学研究应用

核酸修饰中的合成和反应性

8-氟腺苷是一种在核酸修饰中具有重要意义的化合物。由于氟的尺寸小以及其立体化学控制能力,将其引入核酸可以控制糖的构象。 这种修饰在研究核酸结构及其相互作用方面特别有用,因为可以利用19F NMR 光谱学,这是由于氟在其同位素中丰度高、旋磁比大以及对结构变化敏感 .

固相合成挑战

通过基于磷酰胺化学的固相合成将 8-氟腺苷掺入寡核苷酸中一直面临挑战。它需要替代的 N-保护基团,并且可能需要修改合成循环条件才能获得所需产物。 这突出了该化合物在合成生物学领域的潜力,前提是这些合成挑战能够克服 .

核苷的氟化

嘌呤核苷(如 8-氟腺苷)C-8 位的氟化是一个复杂的工艺,人们一直在探索其潜在的应用。 所得核苷的不稳定性使这成为一个具有挑战性的研究领域,但如果开发出成功的方法,它可能会在药物化学领域取得重大进展 .

生物医学研究应用

8-氟腺苷和其他氟化嘌呤表现出一系列不同的生物活性。当引入嘌呤或嘌呤核苷时,它们可以对理化性质、代谢性质和生物学性质带来有利的变化。 这使得它们在生物医学研究中具有价值,特别是在开发新的治疗剂方面 .

成像和诊断

将18F 标记物掺入嘌呤核苷(包括 8-氟腺苷)中,为正电子发射断层扫描 (PET) 提供了用于体内成像的工具。 这种应用对于非侵入性诊断技术以及实时研究生物过程至关重要 .

药物化学的合成中间体

氟化嘌呤(包括 8-氟腺苷)的反应在药物化学中具有重要意义。 它们作为合成中间体,能够进行一系列亲核取代反应,使其成为化学生物学研究和药物开发的有用试剂 .

控制氢键特性

在核碱基中引入氟,例如在 8-氟腺苷中,可以实现独特的氢键特性。 这可以在设计基于核酸的药物以及研究 DNA 和 RNA 结构中得到利用,其中氢键起着至关重要的作用 .

研究核苷连接稳定性

对 8-氟腺苷的研究还包括研究核苷连接的稳定性,这对于了解修饰核酸在各种条件下的行为至关重要。 这些知识对于开发稳定的治疗性核酸以及核酸化学的进步至关重要 .

作用机制

Target of Action

8-Fluoroadenosine, a fluorinated purine nucleoside, primarily targets the enzyme Purine Nucleoside Phosphorylase (PNP) . PNP plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis and cellular metabolism .

Mode of Action

8-Fluoroadenosine interacts with its target, PNP, by mimicking the natural substrate of the enzyme. The presence of a fluoro group at the 8-position of the purine ring can confer advantageous changes to physicochemical, metabolic, and biological properties . This interaction results in the inhibition of the enzyme, thereby affecting the purine salvage pathway .

Biochemical Pathways

The primary biochemical pathway affected by 8-Fluoroadenosine is the purine salvage pathway . This pathway recycles purines from degraded nucleotides, maintaining a balance between the synthesis and degradation of purine nucleotides. By inhibiting PNP, 8-Fluoroadenosine disrupts this balance, affecting various downstream processes such as DNA and RNA synthesis .

Pharmacokinetics

It’s known that the rate-limiting step in the formation of the active triphosphate form is the conversion of 8-fluoroadenosine to its monophosphate, catalyzed by deoxycytidine kinase

Result of Action

The molecular and cellular effects of 8-Fluoroadenosine’s action primarily involve the disruption of nucleotide synthesis. By inhibiting PNP, 8-Fluoroadenosine affects the balance between the synthesis and degradation of purine nucleotides. This can lead to a decrease in the availability of purine nucleotides for DNA and RNA synthesis, potentially affecting cell growth and proliferation .

属性

IUPAC Name |

2-(6-amino-8-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZZAHOSKFCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)F)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945890 | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23205-67-6 | |

| Record name | NSC341925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of 8-fluoroadenosine challenging, and how have researchers overcome this?

A1: The synthesis of 8-fluoroadenosine is challenging due to the lability of the nucleosidic linkage, which can easily break down under standard fluorination conditions. Early attempts using the Schiemann reaction on 8-aminoadenosine resulted in the formation of 8-fluoroadenine and 8-oxyadenine instead of the desired product []. Researchers discovered that protecting the sugar moiety of the molecule was crucial for successful fluorination. Specifically, using 2',3',5'-tri-O-acetyl-8-aminoadenosine, synthesized from the corresponding 8-bromo compound via an azido intermediate, allowed for successful diazotization and fluorination with sodium nitrite in 40% HBF4 at -20°C []. This method, while still challenging, provides a viable route to synthesize 8-fluoroadenosine. A more recent approach utilizes the crown ether 18-crown-6 in the synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine from the 8-bromo precursor [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。